N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach includes:
Preparation of 4-(dimethylamino)-6-methylpyrimidin-2-ylamine: : This intermediate is often synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine under basic conditions.
Coupling Reaction: : The pyrimidinylamine intermediate is then coupled with 2-bromoethylamine under nucleophilic substitution conditions to form N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)amine.
Sulfonamide Formation: : Finally, this intermediate undergoes a sulfonamide formation reaction with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound might follow similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, solvent choice, and reaction time, are often employed to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: : Reduction of the pyrimidinyl ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: : The trifluoromethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: : Lewis acids like aluminum chloride (AlCl₃) facilitate electrophilic substitution.
Major Products
Oxidation Products: : N-oxides and other oxidized derivatives.
Reduction Products: : Dihydropyrimidine derivatives.
Substitution Products: : Compounds with substituted aromatic rings, depending on the electrophile used.
Scientific Research Applications
Chemistry
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is used as an intermediate in the synthesis of various complex organic molecules
Biology
In biological research, this compound serves as a probe to study enzyme activities and binding affinities. Its unique structure allows it to interact with specific proteins and enzymes, making it valuable for biochemical assays.
Medicine
Medicinal chemistry utilizes this compound in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets, such as receptors and enzymes, potentially leading to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in polymerization processes and the production of high-performance materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The dimethylamino and pyrimidinyl groups are known to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-((4-(dimethylamino)pyrimidin-2-yl)amino)ethyl)-benzenesulfonamide: : Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(2-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide: : Features a methylamino group instead of a dimethylamino group, affecting its biological activity and interactions.
Uniqueness
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to its combination of functional groups, which impart specific reactivity and interaction capabilities. The presence of a trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
This compound's unique combination of structural elements makes it a valuable tool in various scientific and industrial applications, distinguishing it from similar molecules in its class.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-27(25,26)13-6-4-12(5-7-13)16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFQYEMOYANACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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